molecular formula C10H11BrO2 B064640 Ethyl 4-bromo-3-methylbenzoate CAS No. 160313-69-9

Ethyl 4-bromo-3-methylbenzoate

Cat. No. B064640
M. Wt: 243.1 g/mol
InChI Key: GIGDAWLJINYIFV-UHFFFAOYSA-N
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Description

Synthesis Analysis

Ethyl 4-bromo-3-methylbenzoate can be synthesized through several methods, involving bromination and esterification reactions. The optimization of reaction conditions, such as temperature, time, and reagent ratios, is crucial for achieving high yield and purity. Studies have explored different synthetic pathways, including reactions starting from bromoacetic ethyl ester, highlighting the efficiency of these methods in producing ethyl 4-bromo-3-methylbenzoate with high yield and purity under optimal conditions (Yin Dulin, 2007).

Molecular Structure Analysis

The molecular structure of ethyl 4-bromo-3-methylbenzoate has been characterized using various spectroscopic techniques, such as FT-IR, NMR (1H and 13C), and X-ray crystallography. These studies provide detailed information on the geometric parameters, electronic structure, and intramolecular interactions, contributing to a comprehensive understanding of its molecular conformation and stability (Muhammad Haroon et al., 2018).

Chemical Reactions and Properties

Ethyl 4-bromo-3-methylbenzoate participates in various chemical reactions, including nucleophilic substitutions and coupling reactions. These reactions expand its utility in organic synthesis, enabling the construction of complex molecular architectures. The compound's reactivity is significantly influenced by the presence of the bromo and ester functional groups, which facilitate the formation of carbon-carbon and carbon-heteroatom bonds (Chen Bing-he, 2008).

Scientific Research Applications

  • Synthesis of Pharmacologically Active Compounds : It's used in the synthesis of various pharmacologically active benzo[b]thiophen derivatives. These derivatives are important in the development of new pharmaceuticals (Chapman et al., 1971).

  • Organic Synthesis : Ethyl 4-bromo-3-methylbenzoate is involved in the synthesis of complex organic compounds, such as ethyl 1-[4-bromo-2-(methoxycarbonyl)phenyl)]-5-(ethylsulfanylmethyl)-1H-1,2,3-triazole-4-carboxylate, which are important intermediates in organic chemistry (Pokhodylo & Obushak, 2019).

  • Development of Hypoglycemic Agents : It's used in synthesizing key intermediates for preparing drugs like repaglinide, an oral hypoglycemic agent, showcasing its role in medicinal chemistry (Salman et al., 2002).

  • Catalyst-Free Chemical Reactions : The compound is used in catalyst-free P-C coupling reactions in the synthesis of phosphinoylbenzoic acids, an important process in green chemistry (Jablonkai & Keglevich, 2015).

  • Study of Structure-Property Relationships : It's used in studying the thermodynamics of sublimation, fusion, and vaporization of halogenbenzoic acids, helping in understanding the physical properties of these substances (Zherikova et al., 2016).

  • Chemical Characterization and Analysis : Its derivatives are characterized and analyzed using various techniques, which is crucial for the development of new compounds in chemistry (Haroon et al., 2019).

  • Antifungal and Antibacterial Applications : Some derivatives of Ethyl 4-bromo-3-methylbenzoate exhibit significant antifungal and antibacterial activities, which are important in the development of new pesticides and antimicrobial agents (Lehtonen et al., 1972).

Safety And Hazards

Safety information indicates that Ethyl 4-bromo-3-methylbenzoate may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust, fumes, gas, mist, vapors, or spray (P261), and if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do (P305 + P351 + P338) .

properties

IUPAC Name

ethyl 4-bromo-3-methylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrO2/c1-3-13-10(12)8-4-5-9(11)7(2)6-8/h4-6H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIGDAWLJINYIFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=C(C=C1)Br)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70617442
Record name Ethyl 4-bromo-3-methylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70617442
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-bromo-3-methylbenzoate

CAS RN

160313-69-9
Record name Ethyl 4-bromo-3-methylbenzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=160313-69-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 4-bromo-3-methylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70617442
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzoic acid, 4-bromo-3-methyl-, ethyl ester
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Synthesis routes and methods I

Procedure details

To a solution of 4-bromo-3-methylbenzoic acid (commercially available) (1.0 eq.) in EtOH (0.3 M) was added thionyl chloride (1.5 eq.) and heated to reflux for 2 hours. The solvent was concentrated en vacuo, and the residue was diluted in ether and neutralized with saturated aqueous sodium bicarbonate solution. The two phases were separated, and the aqueous layer was extracted with ether. The combined organic layers were washed with brine, dried over anhydrous MgSO4, and concentrated en vacuo to give ethyl 4-bromo-3-methylbenzoate.
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Synthesis routes and methods II

Procedure details

To 4-bromo-3-methylbenzoic acid (3 g, 14 mmol) in EtOH (200 mL) was added thionyl chloride (2 mL, 25 mmol), and the reaction was stirred for 10 minutes. Additional thionyl chloride (3 mL, 35 mmol) was added, and the reaction was stirred overnight at 50° C. After cooling to room temperature, the mixture was quenched with the slow addition of powdered Na2CO3, and then filtered and concentrated. The residue was partitioned between EtOAc and H2O, and the organic layer was dried, filtered, and concentrated to give the title compound.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
H Trachtman, JJ Hogan, V Tesar, R Komers - Drugs of the Future, 2020 - access.portico.org
… An alternative route to primary alcohol (VIIIb) involves the bromination of ethyl 4-bromo-3-methylbenzoate (XII) with NBS in the presence of (PhCO)2O2 in refluxing CCl4 to give bromide …
Number of citations: 4 access.portico.org
S Cesarini, A Spallarossa, A Ranise… - Medicinal chemistry …, 2010 - Springer
The structural simplification of the non-nucleoside reverse transcriptase inhibitors (NNRTIs) O-(2-phthalimidoethyl)-N-(hetero)aroyl-N-arylthiocarbamates led us to design (hetero)aroyl …
Number of citations: 6 link.springer.com
C Ribeiro, G Valente, M Espinosa… - … A European Journal, 2023 - Wiley Online Library
… Tetraarylated DT-TTF derivative 4 was obtained in good yield (85%) using an excess (5 equiv.) of ethyl 4-bromo-3-methylbenzoate and a larger amount of palladium acetate (5mol%; …
C Ribeiro, G Valente, M Espinosa, RAL Silva, D Belo… - 2022 - chemrxiv.org
… Tetraarylated DT-TTF derivative 4 was obtained in a good yield (85%) by using an excess (5 equiv.) of ethyl 4-bromo-3-methylbenzoate and a larger amount of palladium acetate (5 mol…
Number of citations: 3 chemrxiv.org

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